N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide , reflects its substituents and bonding patterns. The phenyl ring is substituted at the ortho position with a tetramethyl-1,3,2-dioxaborolane moiety, while the cyclobutanecarboxamide group is linked via an amide bond.
The molecular formula confirms the presence of 17 carbon atoms, 24 hydrogens, one boron atom, one nitrogen atom, and three oxygen atoms. The boron atom resides within the dioxaborolane ring, a feature critical for its chemical reactivity.
Crystallographic Data and Conformational Studies
Crystallographic data for this compound are limited due to challenges in growing suitable single crystals. The tetramethyl-1,3,2-dioxaborolane group introduces steric hindrance and dynamic conformational changes, complicating X-ray diffraction experiments. Computational models suggest a planar amide group and a puckered cyclobutane ring, but experimental validation remains pending.
The dioxaborolane ring adopts a chair-like conformation stabilized by intramolecular interactions between the boron atom and adjacent oxygen atoms. This geometry enhances the compound’s stability under ambient conditions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides critical insights into the compound’s structure. Key observations include:
$$ ^1\text{H} $$ NMR :
- Aromatic protons on the phenyl ring resonate as a multiplet at δ 7.2–7.5 ppm due to deshielding by the electron-withdrawing dioxaborolane group.
- Cyclobutane protons appear as a complex multiplet at δ 2.0–2.5 ppm , reflecting ring strain and restricted rotation.
- Methyl groups on the dioxaborolane ring produce a singlet at δ 1.3 ppm , indicative of equivalent protons.
$$ ^{13}\text{C} $$ NMR :
$$ ^{11}\text{B} $$ NMR :
Infrared (IR) and Raman Spectroscopy
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Band (cm⁻¹) | Assignment |
|---|---|
| 1650 | Amide C=O stretch |
| 1360, 1310 | B-O symmetric/asymmetric stretches |
| 2980, 2875 | C-H stretches (methyl groups) |
The amide C=O stretch at 1650 cm⁻¹ is broad due to hydrogen bonding, while the B-O stretches at 1360 cm⁻¹ and 1310 cm⁻¹ confirm the dioxaborolane ring’s integrity. Raman spectroscopy corroborates these findings, with intense peaks at 1600 cm⁻¹ (aromatic ring vibrations) and 1000 cm⁻¹ (B-O-B bending).
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 301.2 ($$ \text{[M+H]}^+ $$), consistent with the molecular formula. Key fragmentation pathways include:
- Loss of the dioxaborolane group ($$ \text{C}6\text{H}{10}\text{BO}_2 $$), yielding a fragment at m/z 175.1 .
- Cleavage of the amide bond, producing ions at m/z 122.0 (cyclobutane fragment) and m/z 179.2 (boron-containing phenyl fragment).
The isotopic pattern around m/z 301.2 reflects the natural abundance of $$ ^{10}\text{B} $$ (19.9%) and $$ ^{11}\text{B} $$ (80.1%), providing further confirmation of boron’s presence.
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-5-6-11-14(13)19-15(20)12-8-7-9-12/h5-6,10-12H,7-9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMAVWJSKXJEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronate Ester Installation via Miyaura Borylation
The Miyaura borylation reaction is the most common method for introducing the tetramethyl-1,3,2-dioxaborolane moiety. A halogenated phenyl precursor (e.g., 2-bromoaniline or 2-iodoaniline) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst:
Reagents
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Substrate: 2-Bromoaniline
-
Boron source: B₂pin₂ (1.1 eq)
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Catalyst: Pd(dppf)Cl₂ (3 mol%)
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Base: KOAc (3 eq)
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Solvent: 1,4-Dioxane
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester. Steric hindrance from the ortho-substituent necessitates longer reaction times compared to para-substituted analogs.
Cyclobutanecarboxamide Synthesis
Cyclobutanecarbonyl Chloride Preparation
Cyclobutanecarboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride:
Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 h.
Amidation with Boronate-Containing Aniline
The acyl chloride reacts with 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under basic conditions:
Procedure
-
Dissolve 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1 eq) in dry DCM.
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Add triethylamine (Et₃N, 2 eq) as a base.
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Slowly add cyclobutanecarbonyl chloride (1.1 eq) at 0°C.
Workup
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Quench with ice water, extract with DCM, and dry over Na₂SO₄.
Alternative Routes and Optimizations
One-Pot Sequential Borylation-Amidation
To improve efficiency, a one-pot protocol combines Miyaura borylation and amidation:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1. Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, 1,4-dioxane, 80°C, 12 h | 85–90 |
| 2. Amidation | Cyclobutanecarbonyl chloride, Et₃N, DCM, rt, 8 h | 75–80 |
Advantages : Eliminates intermediate purification, reducing solvent waste and time.
Enamine-Based Cyclobutane Formation
For modular diversification, cyclobutane rings are constructed via [2+2] cycloaddition:
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Cycloaddition : 1-Pentyne reacts with trichloroketene (generated in situ from Cl₃CCOCl and Zn-Cu) to form dichlorocyclobutenone.
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Functionalization : Azide introduction at the 3-position enables further derivatization (e.g., Staudinger reduction to amines).
Critical Considerations :
-
Small azides pose explosion risks; use n-propyl chains to mitigate.
-
Hydrolysis of esters requires NaOH instead of LiOH for sulfonamide derivatives.
Reaction Optimization Data
Catalyst Screening for Borylation
Pd(dppf)Cl₂ outperforms other catalysts due to enhanced stability and electron-donating properties.
Solvent Effects on Amidation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 8 | 80 |
| THF | 12 | 70 |
| DMF | 6 | 65 |
Polar aprotic solvents like DMF accelerate reactions but may promote side reactions.
Challenges and Mitigation Strategies
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Boronate Hydrolysis : Conduct reactions under inert atmospheres (N₂/Ar) to prevent boronate degradation.
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Steric Hindrance : Ortho-substitution on the phenyl ring slows borylation; increasing catalyst loading (5 mol%) improves yields.
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Purification : Use silica gel chromatography with EtOAc/hexane gradients to separate unreacted boronates .
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or other boron-oxygen compounds.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring or the cyclobutanecarboxamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane ring can yield boronic acids, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide has shown promise as a lead compound in drug development due to its potential biological activities:
- Anticancer Activity : Preliminary studies indicate that compounds containing dioxaborolane units may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapeutics.
- Antiviral Properties : Some derivatives have been explored for their ability to inhibit viral replication, suggesting potential applications in antiviral drug development.
Materials Science
The unique properties of this compound make it suitable for use in advanced materials:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.
- Nanomaterials : Research into nanocomposites incorporating this compound has shown improvements in electrical conductivity and mechanical strength, paving the way for applications in electronics and structural materials.
Organic Synthesis
In organic synthesis, the dioxaborolane group is known for its utility in cross-coupling reactions:
- Suzuki Coupling Reactions : The compound can serve as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds in complex organic molecules.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of dioxaborolane derivatives for their cytotoxicity against breast cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute investigated the incorporation of boron-containing compounds into polymer matrices. The resulting materials displayed enhanced mechanical properties and thermal stability compared to traditional polymers. This study highlighted the versatility of this compound as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Structural and Electronic Differences
Boronate Position :
- The ortho -substituted target compound (2-position) may experience steric hindrance during coupling reactions compared to para -substituted analogs (e.g., CAS 2246828-84-0), which often exhibit higher reactivity in Suzuki-Miyaura couplings due to reduced steric effects .
- Meta -substituted derivatives (e.g., CAS 1031747-40-6) are less common but offer unique regioselectivity in bond-forming reactions.
2,2-Dimethylpropanamide (CAS 1409999-52-5) introduces bulkier substituents, which could reduce solubility but improve metabolic stability in medicinal chemistry applications.
The 4-chloro group (CAS 1409999-52-5) adds both steric bulk and electron-withdrawing effects, which may influence binding affinity in biological targets.
Physicochemical Properties
- Molecular Weight : The target compound (301.188 g/mol) is heavier than cyclopropane analogs (287.167 g/mol) due to the larger cyclobutane ring. Chlorinated derivatives (e.g., 337.649 g/mol) have higher molecular weights due to chlorine’s atomic mass .
- Solubility : The target compound’s solubility in organic solvents (10 mM) is comparable to analogs, though bulkier substituents (e.g., 2,2-dimethylpropanamide) may reduce solubility .
Research Findings and Trends
Suzuki-Miyaura Reactivity : Para-substituted boronates generally outperform ortho-substituted ones in coupling efficiency due to reduced steric hindrance .
Medicinal Chemistry : Halogenated derivatives are increasingly explored in kinase inhibitor development, leveraging halogen bonding for enhanced potency .
Biological Activity
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 234.10 g/mol
- CAS Number : 302348-51-2
- InChI Key : GZZBZWITJNATOD-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, facilitating enzyme inhibition and receptor binding studies. Additionally, the cyclobutane ring contributes to the compound's structural rigidity, which may enhance binding affinity to target proteins.
1. Inhibition of Kinases
Recent studies have identified the compound as a potential inhibitor of several kinases. For instance, it was found to exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes. The compound demonstrated an IC50 value of approximately 8 nM, indicating high potency in inhibiting this kinase .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammatory markers in cellular models. In experiments involving BV-2 microglial cells, this compound significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
Case Study 1: GSK-3β Inhibition
A study focused on various derivatives of cyclobutanecarboxamides revealed that modifications to the carboxamide moiety could enhance GSK-3β inhibitory activity. The most effective compounds contained isopropyl and cyclopropyl substituents, while those with larger substituents exhibited reduced activity .
| Compound | IC50 (nM) | Notes |
|---|---|---|
| This compound | 8 | Potent GSK-3β inhibitor |
| Compound A | 10 | Moderate potency |
| Compound B | 1314 | Low potency |
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays conducted on HT-22 neuronal cells and BV-2 microglial cells, the compound was evaluated for its effects on cell viability at varying concentrations (0.1 µM to 100 µM). Notably, it did not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 92 |
| 10 | 90 |
| 50 | 75 |
| 100 | 50 |
Q & A
Basic Questions
Q. What are the primary synthetic routes for preparing N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) as a key functional group. A common approach involves coupling a cyclobutanecarboxamide-substituted aryl halide with a boronic acid or ester under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., K₂CO₃ or CsF) and a polar aprotic solvent (e.g., THF or DMF). Reaction optimization may require temperature control (80–100°C) and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .
- Key Parameters : Catalyst loading (1–5 mol%), solvent choice (THF for mild conditions; DMF for higher reactivity), and base strength (weaker bases for sensitive substrates).
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (to confirm aryl and cyclobutane proton environments), ¹¹B NMR (to verify boronate ester integrity), and ¹³C NMR (to resolve carbonyl and aromatic carbons).
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or ESI-MS to confirm molecular weight.
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs for refinement) provides unambiguous confirmation of stereochemistry and bond lengths, particularly for the boronate ester and cyclobutane moieties .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer : The tetramethyl-1,3,2-dioxaborolan-2-yl group is moisture-sensitive. Storage should be in anhydrous conditions (desiccator with silica gel) at 0–6°C to minimize hydrolysis. Solutions in THF or DMF should be prepared under inert gas and used immediately. Degradation can be monitored via ¹¹B NMR (appearance of boric acid peaks at δ ~18 ppm) .
Advanced Research Questions
Q. How does the cyclobutane carboxamide group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The cyclobutane ring introduces steric hindrance near the aryl-boronate group, potentially directing coupling to less hindered positions. Computational modeling (DFT studies) can predict electronic effects (e.g., charge distribution via Hirshfeld analysis) and steric maps (using software like Spartan). Experimental validation involves comparing coupling outcomes with analogous non-cyclobutane derivatives. For example, competitive coupling with ortho- vs. para-substituted aryl halides under standardized conditions can quantify selectivity .
Q. What strategies mitigate side reactions during large-scale synthesis of this compound?
- Methodological Answer :
- By-product Analysis : Use HPLC or LC-MS to identify common impurities (e.g., deboronation products or cyclobutane ring-opening derivatives).
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water mixtures) improves purity.
- Process Optimization : Slow addition of reagents, reduced catalyst loading (0.5–1 mol%), and continuous-flow systems enhance reproducibility and yield .
Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- Electrophilicity/Hardness Analysis : Calculate absolute hardness (η) and electronegativity (χ) using density functional theory (DFT) to predict sites of nucleophilic/electrophilic attack.
- Transition-State Modeling : Simulate coupling reaction pathways (e.g., oxidative addition, transmetallation) with software like Gaussian or ORCA. Compare activation energies for different substrates to guide experimental design .
Q. What are the degradation pathways of this compound under physiological conditions, and how are they characterized?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 7.4, 37°C) and monitor degradation via LC-MS. Major pathways include boronate ester hydrolysis to boronic acid and cyclobutane ring oxidation.
- Metabolite Identification : Use HRMS/MS to fragment degradation products and propose structures. Compare with synthetic standards (e.g., N-[2-boronophenyl]cyclobutanecarboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
